molecular formula C8H16N2O B181922 3-Amino-1-(piperidin-1-yl)propan-1-one CAS No. 161862-09-5

3-Amino-1-(piperidin-1-yl)propan-1-one

Cat. No.: B181922
CAS No.: 161862-09-5
M. Wt: 156.23 g/mol
InChI Key: WXNXYKNQQCRFSR-UHFFFAOYSA-N
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Description

3-Amino-1-(piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C8H16N2O. It is a white crystalline solid that is soluble in water and common organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(piperidin-1-yl)propan-1-one typically involves the reaction of piperidine with a suitable precursor, such as 3-chloropropan-1-one, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)piperidine: This compound has a similar structure but lacks the carbonyl group present in 3-Amino-1-(piperidin-1-yl)propan-1-one.

    3-(1-Piperidinyl)propiophenone: This compound contains a phenyl group, making it structurally different from this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-1-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXYKNQQCRFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424564
Record name 3-amino-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161862-09-5
Record name 3-amino-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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